molecular formula C17H17BrOS2 B11103753 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

Cat. No.: B11103753
M. Wt: 381.4 g/mol
InChI Key: AMTSZKIFBVIOKA-UHFFFAOYSA-N
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Description

4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is an organic compound characterized by a bromine atom attached to a phenol ring, which is further substituted with a 7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multiple steps:

    Formation of the Benzodithiepin Ring: The benzodithiepin ring can be synthesized through a cyclization reaction involving appropriate dithiols and dihalides under basic conditions.

    Bromination: The phenol ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated phenol is then coupled with the benzodithiepin derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding phenol without the bromine atom.

    Substitution: Formation of substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. Brominated phenols have been studied for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the benzodithiepin moiety in 4-Bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol makes it unique. This combination can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17BrOS2

Molecular Weight

381.4 g/mol

IUPAC Name

4-bromo-2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

InChI

InChI=1S/C17H17BrOS2/c1-10-5-12-8-20-17(21-9-13(12)6-11(10)2)15-7-14(18)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3

InChI Key

AMTSZKIFBVIOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)Br)O)C=C1C

Origin of Product

United States

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